1-Methylimidazole-D3 (ring-D3)

Overview

Description

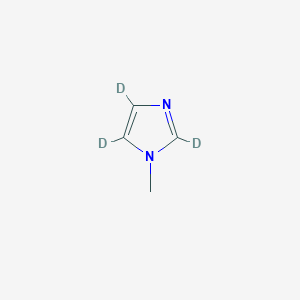

1-Methylimidazole-D3 (ring-D3) is a deuterated form of 1-Methylimidazole, where the hydrogen atoms in the imidazole ring are replaced with deuterium. This compound is an aromatic heterocyclic organic compound with the molecular formula C4H3D3N2 and a molecular weight of 85.12 g/mol . It is commonly used as a stable isotope-labeled compound in various scientific research applications.

Preparation Methods

1-Methylimidazole-D3 (ring-D3) can be synthesized through several methods. One common method involves the methylation of imidazole using methanol in the presence of an acid catalyst . Another method is the Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, ammonia, and methylamine . Industrial production often utilizes a fixed bed continuous flow reaction apparatus, treating ammonium metatungstate exchanged hydrotalcite as a catalyst, with imidazole as the raw material and methanol as the methylation reagent .

Chemical Reactions Analysis

1-Methylimidazole-D3 (ring-D3) undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: It can undergo substitution reactions, where the methyl group can be replaced with other functional groups using appropriate reagents. Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or chloroform, and specific catalysts depending on the desired reaction. Major products formed from these reactions vary based on the type of reaction and reagents used.

Scientific Research Applications

1-Methylimidazole-D3 (ring-D3) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biology: It serves as a tracer in metabolic studies to track the incorporation and transformation of imidazole derivatives in biological systems.

Medicine: It is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.

Industry: It is utilized in the synthesis of ionic liquids and as a precursor for various chemical reactions

Mechanism of Action

The mechanism of action of 1-Methylimidazole-D3 (ring-D3) involves its interaction with specific molecular targets and pathways. In biological systems, it can mimic the behavior of imidazole-based biomolecules such as histidine and histamine. It can bind to specific receptors or enzymes, influencing their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

1-Methylimidazole-D3 (ring-D3) is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:

1-Methylimidazole: The non-deuterated form, commonly used as a solvent and precursor in chemical synthesis.

2-Methylimidazole: Another methylated imidazole derivative with different chemical properties and applications.

4-Methylimidazole: Known for its use in the production of certain pharmaceuticals and as a flavoring agent in the food industry. The deuterium labeling in 1-Methylimidazole-D3 (ring-D3) enhances its stability and allows for more precise tracking in analytical studies, making it a valuable tool in scientific research.

Biological Activity

1-Methylimidazole-D3 (ring-D3) is a deuterated derivative of 1-methylimidazole, a compound known for its diverse biological activities, particularly in medicinal chemistry. The incorporation of deuterium alters the pharmacokinetic properties and stability of the compound, potentially enhancing its biological effects. This article explores the biological activity of 1-Methylimidazole-D3, summarizing key research findings, case studies, and relevant data.

1-Methylimidazole-D3 is characterized by its unique structure, which includes a methyl group attached to an imidazole ring. The deuterated form (D3) provides insights into metabolic pathways and interactions in biological systems. The synthesis typically involves the alkylation of imidazole derivatives using deuterated methyl iodide, resulting in high chemical purity and isotopic labeling that can be tracked in biological assays .

Anticancer Properties

Research has demonstrated that imidazole derivatives, including 1-Methylimidazole-D3, exhibit significant anticancer activity. A study highlighted that compounds with aromatic rings on imidazole nitrogen displayed potent antiproliferative effects across various cancer cell lines. For instance:

- GI50 Values : Compounds similar to 1-Methylimidazole-D3 showed GI50 values below 5 μM against multiple cell lines, indicating strong growth inhibition .

- Mechanism of Action : These compounds were found to inhibit tubulin polymerization and induce apoptosis in cancer cells by activating caspase-3 .

Immunomodulatory Effects

Imidazole compounds have also been evaluated for their immunomodulatory properties. In vitro studies indicated that certain analogs could suppress the release of pro-inflammatory cytokines, suggesting potential applications in autoimmune diseases or inflammatory conditions .

Study on Metabolic Stability

A comparative study assessed the metabolic stability of various imidazole derivatives, including 1-Methylimidazole-D3. The findings indicated that deuteration significantly improved metabolic stability in liver microsomes compared to non-deuterated analogs. This stability is crucial for prolonging the therapeutic effects of drugs derived from imidazoles .

Antiparasitic Activity

Another investigation focused on the antiparasitic activity of imidazole derivatives. 1-Methylimidazole-D3 was tested against Plasmodium falciparum, with results showing effective growth inhibition at low micromolar concentrations. The study emphasized the importance of structural modifications in enhancing activity against malaria parasites .

Data Tables

| Compound | Activity Type | IC50/EC50 (μM) | Comments |

|---|---|---|---|

| 1-Methylimidazole-D3 | Anticancer | <5 | Effective against multiple cancer cell lines |

| 1-Methylimidazole-D3 | Antiparasitic | 0.010 | Effective against P. falciparum |

| Analog Compound A | Immunomodulatory | 45 | Potent suppression of IFN-γ release |

Research Findings

The biological evaluation of 1-Methylimidazole-D3 has revealed several important findings:

- Enhanced Solubility : Modifications to the imidazole ring improve aqueous solubility while maintaining or enhancing biological activity .

- Reduced Toxicity : The deuterated form has shown reduced toxicity profiles compared to its non-deuterated counterparts, making it a safer option for therapeutic applications .

- Potential Drug Development : The promising biological activities suggest that 1-Methylimidazole-D3 could serve as a lead compound for developing new anticancer and antiparasitic drugs.

Properties

IUPAC Name |

2,4,5-trideuterio-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-6-3-2-5-4-6/h2-4H,1H3/i2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTWTZJPVLRJOU-NRUYWUNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N(C(=N1)[2H])C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101305638 | |

| Record name | 1-Methyl-1H-imidazole-2,4,5-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101305638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4166-68-1 | |

| Record name | 1-Methyl-1H-imidazole-2,4,5-d3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4166-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-imidazole-2,4,5-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101305638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.